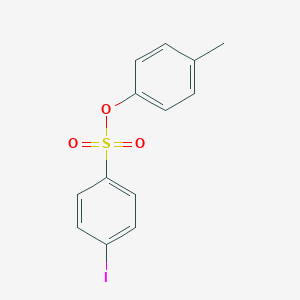
4-Methylphenyl 4-iodobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 4-iodobenzenesulfonate is a chemical compound that is commonly used in scientific research for its unique properties. It is a sulfonate ester that contains both an iodine atom and a methyl group, making it a versatile compound for a variety of applications. In
Aplicaciones Científicas De Investigación
4-Methylphenyl 4-iodobenzenesulfonate is commonly used in scientific research as a reagent for various reactions, including Suzuki-Miyaura cross-coupling reactions and Buchwald-Hartwig amination reactions. It is also used as a labeling agent for proteins and peptides, as well as a fluorescent probe for imaging studies. Additionally, it has been used in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl 4-iodobenzenesulfonate is not fully understood, but it is believed to act as a nucleophile in various reactions. It is also known to undergo oxidative addition reactions with palladium catalysts, which can facilitate cross-coupling reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Methylphenyl 4-iodobenzenesulfonate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It is also known to be stable under various conditions, making it a useful reagent for long-term studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methylphenyl 4-iodobenzenesulfonate in lab experiments is its versatility. It can be used in various reactions and studies, making it a valuable tool for scientists. Additionally, it is stable and non-toxic, making it a safe reagent to work with. However, one limitation of using this compound is its cost, as it can be expensive to synthesize or purchase.
Direcciones Futuras
There are many potential future directions for research involving 4-Methylphenyl 4-iodobenzenesulfonate. One area of interest is the development of new reactions and applications for this compound. Additionally, further studies on its mechanism of action and its effects on biological systems could provide valuable insights into its potential uses in medicine and other fields. Finally, the synthesis of new derivatives of this compound could lead to the development of even more versatile reagents for scientific research.
Propiedades
Fórmula molecular |
C13H11IO3S |
|---|---|
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
(4-methylphenyl) 4-iodobenzenesulfonate |
InChI |
InChI=1S/C13H11IO3S/c1-10-2-6-12(7-3-10)17-18(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 |
Clave InChI |
KPGJKGJAOSMINR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)I |
SMILES canónico |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

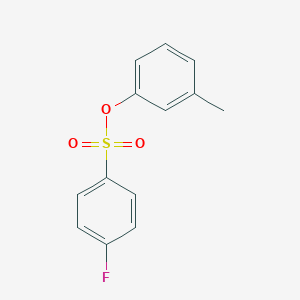

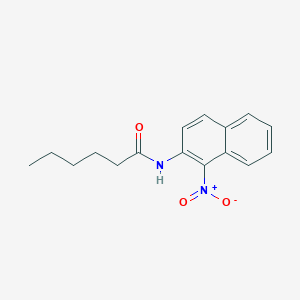

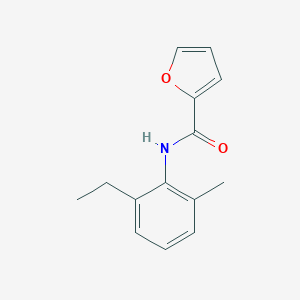
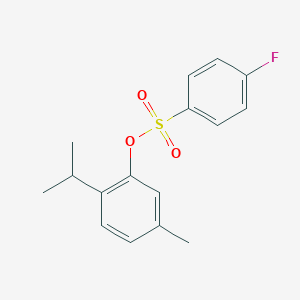
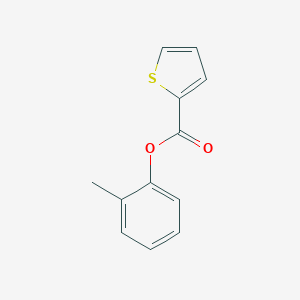

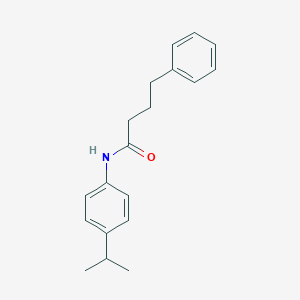
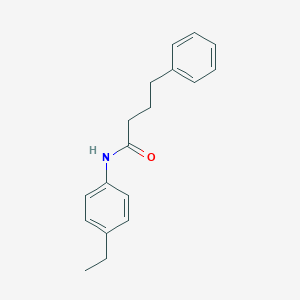

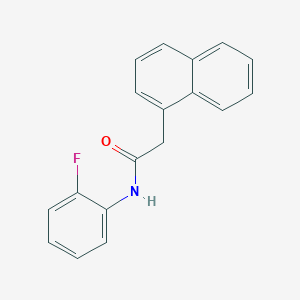
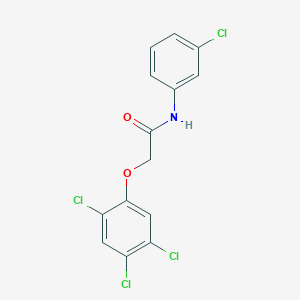
![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)